N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its unique structure and functional groups. Its molecular formula is , and it has a molecular weight of 345.24 g/mol . The compound features a benzamide backbone with a hydroxycyclohexyl group and a dioxaborolane moiety, making it of interest in various chemical and pharmaceutical applications.
The chemical behavior of N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is influenced by the presence of the hydroxy and dioxaborolane groups. It can undergo several reactions typical for amides and alcohols, including:
Synthesis of N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:
N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in:
N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with several similar compounds that share structural features or functional groups:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Benzamide | 55-21-0 | C7H7NO | Simple structure; basic amide |
N-(4-hydroxycyclohexyl)benzamide | 204691-99-6 | C13H17NO2 | Hydroxy group enhances solubility |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide | 2756214-40-9 | C19H28BNO4 | Dioxaborolane enhances reactivity |
These compounds illustrate varying degrees of complexity and potential applications in medicinal chemistry and materials science.